molecular formula C24H26N6O B6118979 2-(4-methoxyphenyl)-3,5-dimethyl-7-[4-(2-pyridinyl)-1-piperazinyl]pyrazolo[1,5-a]pyrimidine

2-(4-methoxyphenyl)-3,5-dimethyl-7-[4-(2-pyridinyl)-1-piperazinyl]pyrazolo[1,5-a]pyrimidine

Cat. No. B6118979
M. Wt: 414.5 g/mol
InChI Key: RRLJSOFTZQMCDT-UHFFFAOYSA-N
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Description

Pyrazolo[1,5-a]pyrimidines are a class of compounds that have been identified as strategic compounds for optical applications due to several key characteristics . They have simpler and greener synthetic methodologies and tunable photophysical properties . They are crucial tools for studying the dynamics of intracellular processes, chemosensors, and the progress of organic materials .


Synthesis Analysis

Pyrazolo[1,5-a]pyrimidines can be synthesized by the reaction of 5-amino-pyrazole derivatives with 2-(arylidene)malononitriles or various aldehydes . The synthetic versatility of pyrimidine allows the generation of structurally diverse derivatives .


Physical And Chemical Properties Analysis

The physical and chemical properties of pyrazolo[1,5-a]pyrimidines can vary depending on the specific compound. For example, the dipole moment changes in those compounds were calculated to be between 10.3 and 19.0 D .

Scientific Research Applications

Fluorescent Probes and Imaging Agents

PPs have gained attention as strategic compounds for optical applications. Their key characteristics include:

Cancer Therapeutics

PPs, especially those with 7-substituted 2-methylpyrazolo[1,5-a]pyrimidine cores, show promise in cancer research. Their small size, efficient synthesis, and fluorescence properties make them attractive. Researchers have explored their use as lipid droplet biomarkers for cancer cells .

Aurora A Kinase Inhibitors

Aurora A kinase plays a crucial role in cell division. Some 2,4-diaminopyrimidines, including PP derivatives, have been reported as potent and selective inhibitors of Aurora A kinase. These compounds exhibit promising activity against cancer cell lines .

Anticoagulant Research

Efforts to identify follow-on compounds to existing anticoagulants led to the discovery of bicyclic tetrahydropyrazolopyridinones, which retain potent factor Xa (fXa) binding activity. PP-based scaffolds are being explored for their anticoagulant properties .

Anti-Inflammatory Agents

Certain pyrazolo[1,5-a]pyrimidin-7-ones, derived from PP, have been investigated as weak inhibitors of prostaglandin E2 (PGE2). These compounds may have potential anti-inflammatory applications .

Materials Science and Organic Electronics

Fluorescent organic compounds, including PPs, play a vital role in materials science. Their applications extend to organic light-emitting devices, bioimaging, and bio-macromolecular interactions. PPs offer advantages over hydrocarbon-based fluorophores due to their diverse synthetic access methodologies and better solubility in green solvents .

Future Directions

The future directions for research on pyrazolo[1,5-a]pyrimidines could include further exploration of their potential applications in optical technologies , as well as their potential as novel CDK2 inhibitors for cancer treatment .

properties

IUPAC Name

2-(4-methoxyphenyl)-3,5-dimethyl-7-(4-pyridin-2-ylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N6O/c1-17-16-22(29-14-12-28(13-15-29)21-6-4-5-11-25-21)30-24(26-17)18(2)23(27-30)19-7-9-20(31-3)10-8-19/h4-11,16H,12-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRLJSOFTZQMCDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C(=NN2C(=C1)N3CCN(CC3)C4=CC=CC=N4)C5=CC=C(C=C5)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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